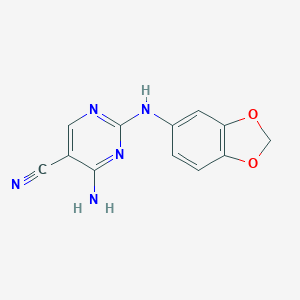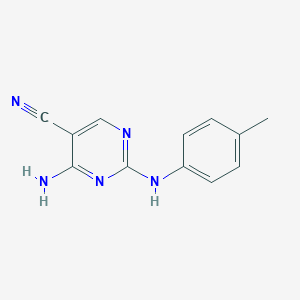![molecular formula C15H10BrN5OS B276426 6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276426.png)
6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has been extensively researched due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell growth and division. Additionally, it has been suggested that this compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities. This compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties, making it a potentially useful tool for a wide range of research applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which could make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could focus on elucidating the mechanism of action of this compound in greater detail. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Finally, future research could also focus on developing more efficient and scalable synthesis methods for this compound, which could potentially make it more widely available for research and development purposes.
Synthesemethoden
The synthesis of 6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(4-bromobenzyl)-5-(2-pyridyl)-1,3,4-thiadiazole with sodium azide in the presence of copper(I) iodide and triphenylphosphine. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as a click reaction. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the field of medicinal chemistry are vast. This compound has been shown to possess antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to possess antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to possess anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
6-[(4-Bromophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C15H10BrN5OS |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
6-[(4-bromophenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10BrN5OS/c16-10-4-6-11(7-5-10)22-9-13-20-21-14(18-19-15(21)23-13)12-3-1-2-8-17-12/h1-8H,9H2 |
InChI-Schlüssel |
VXGKPKXUKWXVSI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276343.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B276347.png)
![Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate](/img/structure/B276348.png)
![2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B276349.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276350.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
![N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B276353.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B276354.png)
![N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276357.png)
![4-Amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B276362.png)


![4-Amino-2-[(2-oxopropyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B276366.png)
![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276367.png)